Cas no 2089832-31-3 (ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate)

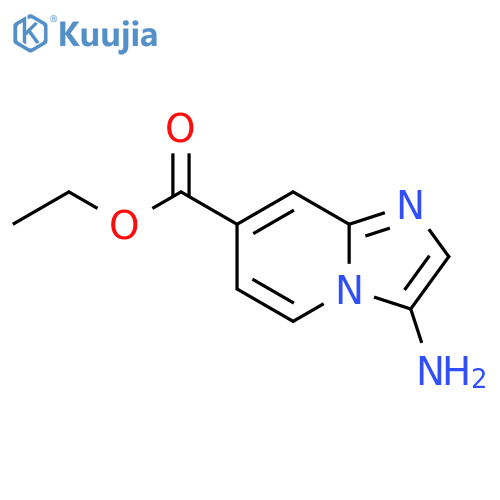

2089832-31-3 structure

商品名:ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate

ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate 化学的及び物理的性質

名前と識別子

-

- Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, ethyl ester

- ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate

- Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate

- 2089832-31-3

- EN300-1067651

-

- インチ: 1S/C10H11N3O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2,11H2,1H3

- InChIKey: WPLKURCQQXRPKX-UHFFFAOYSA-N

- ほほえんだ: C12=NC=C(N)N1C=CC(C(OCC)=O)=C2

計算された属性

- せいみつぶんしりょう: 205.085126602g/mol

- どういたいしつりょう: 205.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.6

じっけんとくせい

- 密度みつど: 1.35±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 5.94±0.50(Predicted)

ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1067651-5g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 95% | 5g |

$4184.0 | 2023-10-28 | |

| Enamine | EN300-1067651-1g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 95% | 1g |

$1442.0 | 2023-10-28 | |

| Enamine | EN300-1067651-0.1g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 95% | 0.1g |

$1269.0 | 2023-10-28 | |

| Enamine | EN300-1067651-0.05g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 95% | 0.05g |

$1212.0 | 2023-10-28 | |

| Enamine | EN300-1067651-1.0g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 1g |

$1500.0 | 2023-06-10 | ||

| Enamine | EN300-1067651-10.0g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 10g |

$6450.0 | 2023-06-10 | ||

| Enamine | EN300-1067651-2.5g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 95% | 2.5g |

$2828.0 | 2023-10-28 | |

| Enamine | EN300-1067651-10g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 95% | 10g |

$6205.0 | 2023-10-28 | |

| Enamine | EN300-1067651-5.0g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 5g |

$4349.0 | 2023-06-10 | ||

| Enamine | EN300-1067651-0.25g |

ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |

2089832-31-3 | 95% | 0.25g |

$1328.0 | 2023-10-28 |

ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate 関連文献

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

2089832-31-3 (ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate) 関連製品

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量